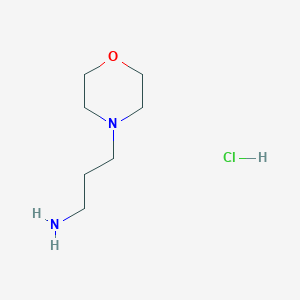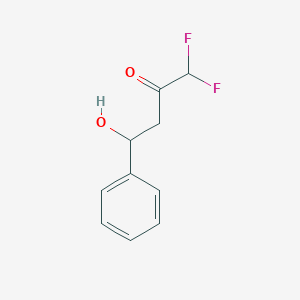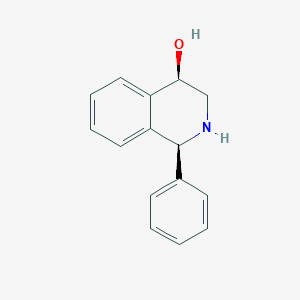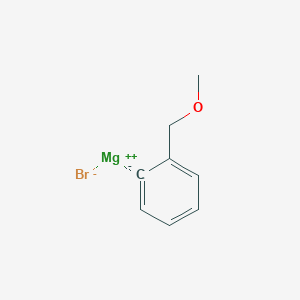
Magnesium;methoxymethylbenzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;methoxymethylbenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically represented as RMgX, where R is an organic group and X is a halogen. In this case, the organic group is methoxymethylbenzene, and the halogen is bromide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;methoxymethylbenzene;bromide is synthesized by reacting methoxymethylbenzene bromide with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium . The general reaction is as follows:
Methoxymethylbenzene bromide+Magnesium→this compound
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like this compound involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the reaction with moisture or oxygen .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;methoxymethylbenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can react with halides to form new carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl or aryl halides.
Solvents: Diethyl ether, tetrahydrofuran (THF).
Catalysts: Iodine, 1,2-dibromoethane.
Major Products Formed
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
New Carbon-Carbon Bonds: Formation of complex organic molecules.
Applications De Recherche Scientifique
Magnesium;methoxymethylbenzene;bromide is used extensively in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and polymers.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of magnesium;methoxymethylbenzene;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom forms a bond with the carbon atom of the methoxymethylbenzene group, making it highly nucleophilic. This nucleophilic species can then attack electrophilic centers in other molecules, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylmagnesium bromide
- Ethylmagnesium bromide
- Vinylmagnesium bromide
Uniqueness
Magnesium;methoxymethylbenzene;bromide is unique due to the presence of the methoxymethylbenzene group, which imparts specific reactivity and selectivity in organic synthesis. Compared to other Grignard reagents, it offers different steric and electronic properties, making it suitable for specific synthetic applications .
Propriétés
Formule moléculaire |
C8H9BrMgO |
|---|---|
Poids moléculaire |
225.37 g/mol |
Nom IUPAC |
magnesium;methoxymethylbenzene;bromide |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-9-7-8-5-3-2-4-6-8;;/h2-5H,7H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UMVCOBPAYBMZPN-UHFFFAOYSA-M |
SMILES canonique |
COCC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


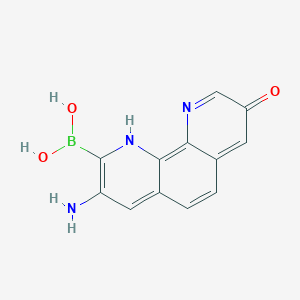

![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)
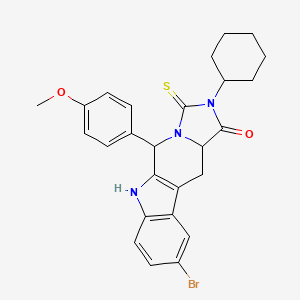
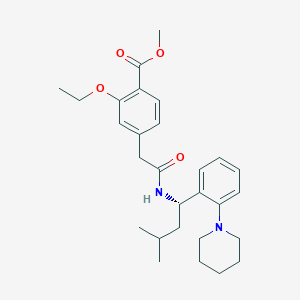
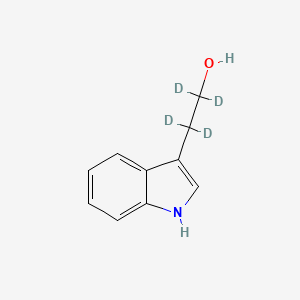
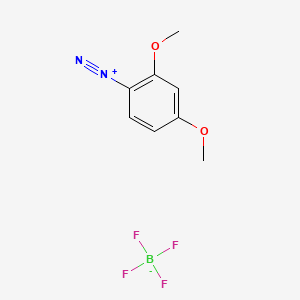
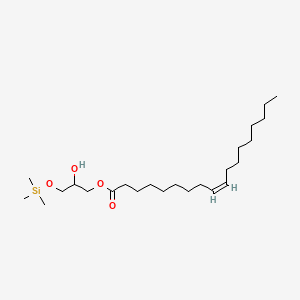
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
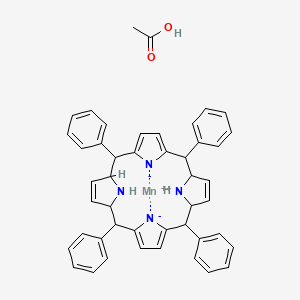
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
